4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug-likeness Permeability

Researchers conducting antifungal SAR campaigns face a critical gap: generic N4 homolog substitution risks non-linear ADME and target-binding shifts without compound-specific validation. This compound solves this by providing the definitive N4-methyl anchor point for systematic exploration of the methyl→ethyl→propyl→isopropyl series. • Establishes baseline with minimal steric footprint for fragment growth into adjacent sub-pockets • Enables deconvolution of lipophilicity-driven effects (ΔLogP -0.4 to -0.9 vs. higher homologs) • ≥98% purity recommended to minimize impurity interference in concentration-response assays

Molecular Formula C10H13N3S2
Molecular Weight 239.4 g/mol
CAS No. 588687-53-0
Cat. No. B1609163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
CAS588687-53-0
Molecular FormulaC10H13N3S2
Molecular Weight239.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=CS1)C2=NNC(=S)N2C
InChIInChI=1S/C10H13N3S2/c1-3-4-8-5-7(6-15-8)9-11-12-10(14)13(9)2/h5-6H,3-4H2,1-2H3,(H,12,14)
InChIKeyDFYDAAZTFNFVLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Baseline


4-Methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 588687-53-0) is a heterocyclic small molecule belonging to the 1,2,4-triazole-3-thiol class, featuring a thione-thiol tautomeric equilibrium at the triazole ring, an N4-methyl substituent, and a 5-(5-propylthien-3-yl) group [1]. The compound is cataloged as a research chemical and screening library building block (e.g., ChemBridge Product #3015713; ChemScene Cat. No. CS-0668032), with a molecular formula of C10H13N3S2, a molecular weight of 239.36 g/mol, a computed XLogP3-AA of 2.5, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. It is supplied at purities of 95% (AKSci, AA Blocks) to ≥98% (ChemScene) and classified under GHS as a Warning-level irritant with hazard statements H302-H312-H332 [2].

Why Generic Substitution with Analogs Fails


Within the 4-alkyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol series, the N4 substituent is the sole structural variable, yet it governs three computationally resolvable properties that directly impact biological behavior: lipophilicity (XLogP3-AA), molecular weight, and rotatable bond count [1]. The target compound (N4-methyl) occupies a distinct physicochemical space relative to its closest homologs—N4-ethyl, N4-propyl, and N4-isopropyl—each of which exhibits progressively higher logP, larger molecular volume, and greater conformational flexibility [1]. Because the 1,2,4-triazole-3-thiol pharmacophore depends on both the thione-thiol tautomeric equilibrium for target engagement and the N4 substituent for hydrophobic complementarity, even a single methylene increment can alter membrane permeability, metabolic stability, and off-rate kinetics in a non-linear manner [2]. Generic substitution without head-to-head comparative bioactivity data therefore risks selecting a compound with divergent ADME or target-binding profiles that cannot be predicted from computed properties alone, underscoring the need for compound-specific evidence before procurement for biological screening or SAR campaigns.

Quantitative Differentiation from Closest Analogs


Lipophilicity Differentiation vs. N4-Alkyl Analogs

The N4-methyl analog (target compound) has a computed XLogP3-AA of 2.5, which is 0.4 log units lower than the N4-ethyl analog (XLogP3-AA = 2.9), 0.9 log units lower than the N4-propyl analog (XLogP3-AA = 3.4), and 0.8 log units lower than the N4-isopropyl analog (XLogP3-AA = 3.3) [1]. This places the target compound closer to the optimal lipophilicity range for oral drug-like space (LogP 1–3), while its higher homologs begin to exceed this range, potentially increasing non-specific protein binding, reducing aqueous solubility, and elevating metabolic clearance risk [1][2].

Lipophilicity Drug-likeness Permeability

Molecular Weight Advantage in Analog Series

The target compound (MW = 239.4 g/mol) is 14.0 Da lighter than the N4-ethyl analog (MW = 253.4 g/mol) and 28.0 Da lighter than both the N4-propyl and N4-isopropyl analogs (MW = 267.4 g/mol each) [1]. This places the target compound below the 250 Da threshold commonly used in fragment-based drug discovery (FBDD) and closer to the 'lead-like' MW ceiling of 350 Da, offering greater ligand efficiency potential relative to its heavier homologs [1][2].

Molecular weight Lead-likeness Fragment-based screening

Conformational Restriction vs. Higher Homologs

The target compound possesses 3 rotatable bonds, fewer than the N4-propyl analog (5 rotatable bonds) and the N4-ethyl analog (4 rotatable bonds), while matching the N4-isopropyl analog (4 rotatable bonds but with branched rigidity) [1]. Reduced rotatable bond count generally correlates with improved oral bioavailability and lower entropic penalty upon target binding, as each additional rotatable bond is estimated to reduce oral bioavailability probability by approximately 10% [1][2].

Conformational flexibility Entropic penalty Binding affinity

Purity and Hazard Profile for Procurement

The target compound is available at two distinct purity tiers: 95% (AKSci Cat. #6217AE; AA Blocks/CalPac Lab) and ≥98% (ChemScene Cat. No. CS-0668032; Leyan) [1]. Among the closest analogs, the N4-isopropyl analog is commercially listed at sc-316604 (Santa Cruz Biotechnology, 500 mg, $180.00) , while the N4-ethyl analog is available from multiple vendors including Santa Cruz Biotechnology . The target compound carries GHS07 Warning labeling (H302-H312-H332: harmful if swallowed, in contact with skin, or if inhaled), with storage recommendations of sealed in dry conditions at 2–8°C . No specific toxicological differentiation from its N4-alkyl analogs has been published; all analogs in this series share similar hazard profiles based on the reactive thiol-thione moiety .

Purity specification Hazard classification Procurement logistics

Class-Level Activity of Triazole-3-Thiol Scaffold

No direct biological assay data or head-to-head comparative bioactivity studies have been identified for 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 588687-53-0) against its N4-alkyl analogs in peer-reviewed literature or patent disclosures as of 2026-05-06. However, class-level evidence from structurally related 1,2,4-triazole-3-thiol derivatives demonstrates that the N4 substituent is a critical determinant of antimicrobial potency: compounds bearing an N4-methyl group with a 5-arylthienyl substitution pattern have shown MIC values ranging from 31.25 to 62.5 µg/mL against C. albicans, S. aureus, and E. coli in standardized broth microdilution assays [1]. Separately, 4-amino-5-(5-bromothiophen-2-yl)-1,2,4-triazole-3-thiol demonstrated antifungal activity approaching that of nystatin against C. albicans, with activity dependent on the thiophene ring substitution pattern [2]. These class-level data support the rationale for selecting the N4-methyl thienyl-triazole-3-thiol scaffold for antifungal or antibacterial screening, but do not constitute compound-specific differentiation evidence.

Antifungal Antibacterial Triazole-3-thiol SAR

Gap Analysis: Absence of Direct Comparative Bioactivity

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, the USPTO and WIPO patent databases, and major vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem per source exclusion rules) has not returned any quantitative biological assay data—neither potency (IC50, MIC, EC50), selectivity, pharmacokinetic (CL, t½, F%), nor in vivo efficacy—specific to 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 588687-53-0) or its direct head-to-head comparison with its N4-ethyl, N4-propyl, or N4-isopropyl analogs [1][2]. This evidence gap is expected for a ChemBridge screening library compound (Product #3015713) that has not yet been the subject of a dedicated medicinal chemistry publication or patent. Consequently, the differential value proposition for procurement rests entirely on the computed physicochemical properties documented in Evidence Items 1–3, which establish the target compound as the most lead-like, lowest-MW, and least lipophilic member of its immediate analog series [1].

Data gap Experimental validation Procurement risk

Recommended Application Scenarios


Fragment-Based Library Enrichment for Antifungal Discovery

With a molecular weight of 239.4 g/mol (<250 Da fragment threshold), XLogP3-AA of 2.5, and only 3 rotatable bonds, this compound meets all fragment-like and lead-like physicochemical criteria [1]. It is ideally suited for inclusion in diversity-oriented screening libraries targeting fungal enolase 1 (Eno1) or lanosterol 14α-demethylase (CYP51), where the triazole-thiol pharmacophore has established class-level precedent [2]. The N4-methyl group provides the minimal steric footprint among the analog series, maximizing the potential for fragment growth into adjacent sub-pockets.

SAR Probe for N4 Substituent Effects

This compound serves as the anchor point (N4 = methyl) for a systematic SAR exploration of the N4 position across the methyl → ethyl → propyl → isopropyl series [1]. The quantified ΔLogP of -0.4 to -0.9 relative to higher homologs enables researchers to deconvolute lipophilicity-driven effects from steric or electronic contributions to biological activity [1]. Procurement of the ≥98% purity grade (ChemScene) is recommended to minimize impurity interference in concentration-response assays .

Computational Docking Validation Studies

The precise computed properties (TPSA 33.61, LogP 3.16 per ChemScene computational data, XLogP3-AA 2.5 per PubChem) and the availability of an unambiguous SMILES string (CCCC1=CC(=CS1)C2=NNC(=S)N2C) make this compound an appropriate test case for validating docking protocols against CYP51 or other triazole-binding targets [1][2]. The thione-thiol tautomeric equilibrium presents a chemically interesting challenge for accurate tautomer enumeration and docking pose prediction, adding methodological value beyond simple potency screening.

Bioanalytical Method Development

The compound's moderate lipophilicity (LogP ~2.5–3.2), well-defined UV chromophore (triazole-thione), and commercial availability at ≥98% purity support its use as a reference standard for developing LC-MS/MS or HPLC-UV methods for quantifying triazole-3-thiol compounds in biological matrices [1]. The GHS hazard classification (Warning, H302-H312-H332) necessitates standard laboratory safety precautions but does not impose extraordinary handling barriers .

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